molecular formula C14H16N2O2 B2415128 N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide CAS No. 2305283-51-4

N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide

Cat. No.: B2415128
CAS No.: 2305283-51-4
M. Wt: 244.294
InChI Key: MCIOUINTDVEHIG-UHFFFAOYSA-N
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Description

N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide is a synthetic compound belonging to the class of indole derivatives Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The specific steps for synthesizing this compound would involve:

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices .

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

N-(1-Ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

N-(1-ethyl-5-methyl-2-oxo-3H-indol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-12(17)15-13-10-8-9(3)6-7-11(10)16(5-2)14(13)18/h4,6-8,13H,1,5H2,2-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIOUINTDVEHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(C1=O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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